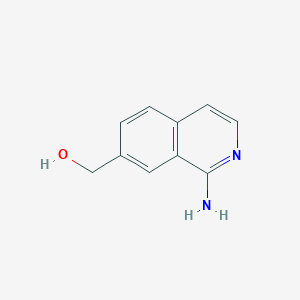

(1-Aminoisoquinolin-7-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

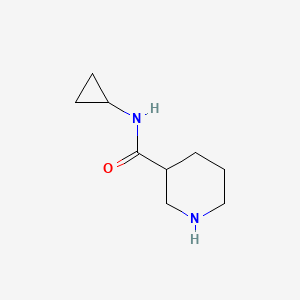

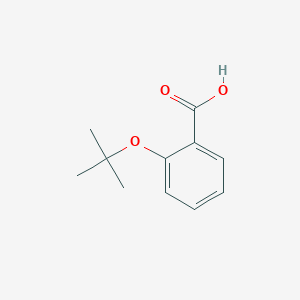

“(1-Aminoisoquinolin-7-yl)methanol” is a heterocyclic organic compound that belongs to the class of isoquinoline derivatives. It has a molecular weight of 174.2 . The IUPAC name for this compound is (1-amino-7-isoquinolinyl)methanol .

Molecular Structure Analysis

The InChI code for “(1-Aminoisoquinolin-7-yl)methanol” is 1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(1-Aminoisoquinolin-7-yl)methanol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Pharmacological Research

(1-Aminoisoquinolin-7-yl)methanol: is explored in pharmacology for its potential as a building block in drug design and synthesis. Its structure can be modified to create new compounds with possible therapeutic effects. The amino group makes it a candidate for creating ligands that can bind to various biological targets, potentially leading to the development of new medications .

Chemical Synthesis

In chemical synthesis, this compound serves as an intermediate for more complex molecules. Its reactivity due to the presence of both amino and hydroxyl groups allows for selective reactions, making it valuable in constructing diverse chemical libraries for screening in drug discovery .

Biological Activity Studies

The biological activity of (1-Aminoisoquinolin-7-yl)methanol is of interest due to its isoquinoline structure, which is present in many biologically active molecules. Researchers study its interactions with biological systems to understand its pharmacodynamics and pharmacokinetics .

Material Science

This compound’s potential in material science lies in its ability to act as a precursor for advanced materials. Its molecular structure could be utilized in the development of organic semiconductors or as a part of novel polymeric materials .

Industrial Applications

(1-Aminoisoquinolin-7-yl)methanol: may find applications in industrial settings as a specialty chemical in the synthesis of dyes, pigments, or other fine chemicals. Its molecular framework allows for the introduction of various substituents, tailoring its properties for specific industrial uses .

Environmental Impact Studies

The environmental impact of chemicals like (1-Aminoisoquinolin-7-yl)methanol is also a significant area of research. Studies may focus on its biodegradability, potential toxicity, and long-term effects on ecosystems to ensure safe and sustainable use .

Safety and Regulatory Compliance

Understanding the safety profile and regulatory requirements of (1-Aminoisoquinolin-7-yl)methanol is crucial. Research in this field ensures that handling and disposal meet safety standards, and that its use complies with international regulations .

Safety and Hazards

The compound has been classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name |

(1-aminoisoquinolin-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9-5-7(6-13)1-2-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJELCDPZJVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305814 |

Source

|

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221050-76-6 |

Source

|

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221050-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-7-isoquinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.